6'-Methoxy-2-methyl-[3,3'-bipyridin]-6-amine
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Overview
Description
6’-Methoxy-2-methyl-[3,3’-bipyridin]-6-amine is a chemical compound with the molecular formula C14H15N3O2 It is known for its unique structure, which includes a bipyridine core substituted with methoxy and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6’-Methoxy-2-methyl-[3,3’-bipyridin]-6-amine typically involves the following steps:
Formation of the Bipyridine Core: The bipyridine core can be synthesized through a coupling reaction between two pyridine rings. This is often achieved using palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.
Introduction of Substituents: The methoxy and methyl groups are introduced through subsequent reactions. For example, the methoxy group can be added via methylation using methanol and a suitable catalyst, while the methyl group can be introduced through alkylation reactions.
Industrial Production Methods
Industrial production of 6’-Methoxy-2-methyl-[3,3’-bipyridin]-6-amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
6’-Methoxy-2-methyl-[3,3’-bipyridin]-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the bipyridine core to a more saturated form.
Substitution: The methoxy and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
6’-Methoxy-2-methyl-[3,3’-bipyridin]-6-amine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 6’-Methoxy-2-methyl-[3,3’-bipyridin]-6-amine involves its interaction with molecular targets such as enzymes and receptors. The bipyridine core can coordinate with metal ions, influencing various biochemical pathways. The methoxy and methyl groups may also play a role in modulating its activity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A well-known ligand in coordination chemistry.
4,4’-Dimethyl-2,2’-bipyridine: Similar structure with methyl groups at different positions.
6,6’-Dimethoxy-2,2’-bipyridine: Contains methoxy groups at different positions.
Uniqueness
6’-Methoxy-2-methyl-[3,3’-bipyridin]-6-amine is unique due to the specific positioning of its methoxy and methyl groups, which can significantly influence its chemical properties and reactivity compared to other bipyridine derivatives.
Properties
IUPAC Name |
5-(6-methoxypyridin-3-yl)-6-methylpyridin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c1-8-10(4-5-11(13)15-8)9-3-6-12(16-2)14-7-9/h3-7H,1-2H3,(H2,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZIJARNKVQQPTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)N)C2=CN=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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